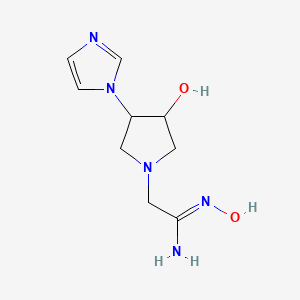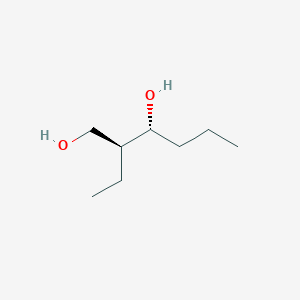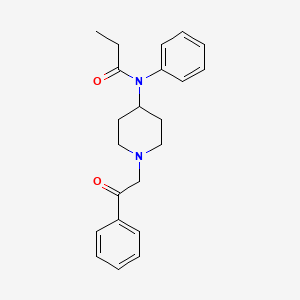
N-(1-Phenacyl-4-piperidyl)propionanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenacyl-4-piperidyl)propionanilide, commonly known as fentanyl, is a synthetic opioid analgesic. It was first synthesized by Dr. Paul Janssen in 1960 and introduced into clinical practice in 1963 . Fentanyl is known for its high potency, being approximately 100 times more potent than morphine . It is widely used for pain management, particularly in surgical settings and for chronic pain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenacyl-4-piperidyl)propionanilide involves several steps. One common method starts with the reaction of N-benzyl-4-piperidone with aniline to form an imine, which is then reduced with sodium borohydride to yield 4-anilino-N-benzylpiperidine . This intermediate is then reacted with phenethyl bromide in the presence of a base to form the final product .
Industrial Production Methods
Industrial production of fentanyl typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenacyl-4-piperidyl)propionanilide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can modify the piperidine ring.
Substitution: Substitution reactions can occur at the phenethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenated reagents and bases are often used for substitution reactions.
Major Products
The major products formed from these reactions include various analogs of fentanyl, such as N-(1-propyl-4-piperidyl)propionanilide and N-(1-(2-phenoxyethyl)-4-piperidyl)propionanilide .
Scientific Research Applications
N-(1-Phenacyl-4-piperidyl)propionanilide has numerous applications in scientific research:
Chemistry: Used as a reference compound in the synthesis of new opioid analogs.
Biology: Studied for its effects on opioid receptors and its role in pain modulation.
Medicine: Widely used in pain management, particularly in cancer patients and during surgeries.
Industry: Utilized in the development of new analgesic formulations and delivery systems.
Mechanism of Action
N-(1-Phenacyl-4-piperidyl)propionanilide exerts its effects by binding to the μ-opioid receptors in the central nervous system . This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound’s high lipophilicity allows it to cross the blood-brain barrier rapidly, contributing to its potent effects .
Comparison with Similar Compounds
Similar Compounds
Morphine: A natural opioid with lower potency compared to fentanyl.
Meperidine: A synthetic opioid with similar uses but less potency.
Alfentanil: A fentanyl analog with a shorter duration of action.
Uniqueness
N-(1-Phenacyl-4-piperidyl)propionanilide is unique due to its high potency, rapid onset, and versatility in various formulations (e.g., transdermal patches, lozenges) . Its ability to provide effective pain relief in both acute and chronic settings makes it a valuable compound in medical practice .
Properties
Molecular Formula |
C22H26N2O2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(1-phenacylpiperidin-4-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C22H26N2O2/c1-2-22(26)24(19-11-7-4-8-12-19)20-13-15-23(16-14-20)17-21(25)18-9-5-3-6-10-18/h3-12,20H,2,13-17H2,1H3 |
InChI Key |
OUJAJBQQMXDNRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


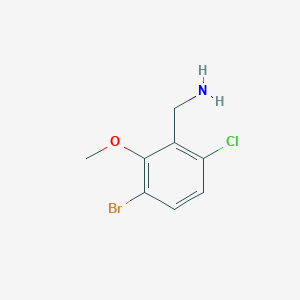
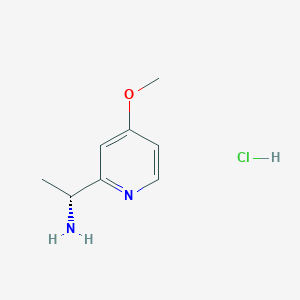

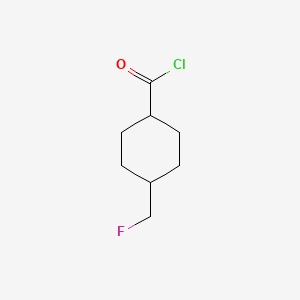
![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)
![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)
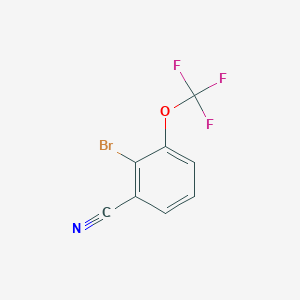
![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)

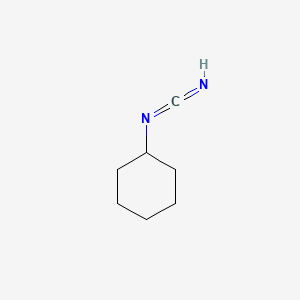
![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)
